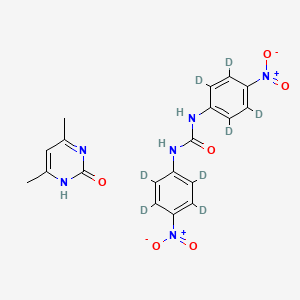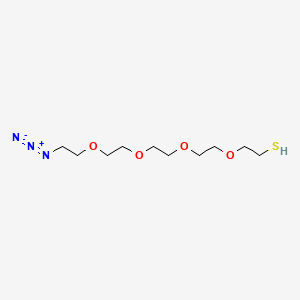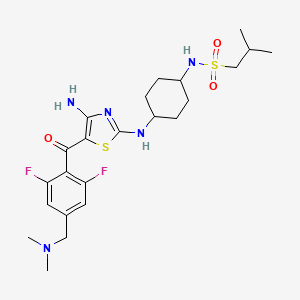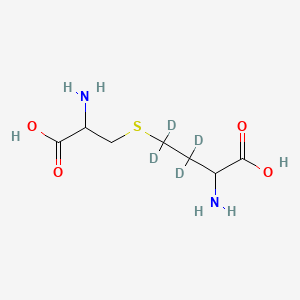
DL-Cystathionine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Cystathionine-d4 is a deuterium-labeled compound, specifically a stable isotope-labeled form of cystathionine. It is used primarily in scientific research as a tracer for quantitation during drug development processes. The incorporation of deuterium, a stable heavy isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DL-Cystathionine-d4 can be synthesized through the incorporation of deuterium into the cystathionine molecule. This process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but typically involve the use of deuterated water (D2O) and deuterated reducing agents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated compounds. The process is carefully controlled to ensure high purity and consistent isotopic labeling. The compound is then purified and tested to confirm its isotopic composition and chemical purity .
Análisis De Reacciones Químicas
Types of Reactions
DL-Cystathionine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
DL-Cystathionine-d4 is widely used in scientific research, particularly in the following areas:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry for quantitation and tracing metabolic pathways.
Biology: It is used to study metabolic processes involving cystathionine and related compounds.
Medicine: The compound is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is used in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
DL-Cystathionine-d4 exerts its effects primarily through its role as a tracer in metabolic studies. The deuterium atoms in the compound allow for precise tracking of its metabolic fate using mass spectrometry. This helps in understanding the metabolic pathways and the pharmacokinetics of related drugs. The molecular targets and pathways involved include enzymes and transporters that interact with cystathionine and its derivatives .
Comparación Con Compuestos Similares
Similar Compounds
L-Cystathionine: A naturally occurring form of cystathionine, not labeled with deuterium.
DL-Cystathionine: A racemic mixture of cystathionine, also not labeled with deuterium.
L-Cystathionine dihydrochloride: A hydrochloride salt form of L-Cystathionine
Uniqueness
DL-Cystathionine-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for more accurate quantitation and tracing in metabolic studies, making it a valuable tool in drug development and pharmacokinetic research .
Propiedades
Fórmula molecular |
C7H14N2O4S |
|---|---|
Peso molecular |
226.29 g/mol |
Nombre IUPAC |
2-amino-4-(2-amino-2-carboxyethyl)sulfanyl-3,3,4,4-tetradeuteriobutanoic acid |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i1D2,2D2 |
Clave InChI |
ILRYLPWNYFXEMH-LNLMKGTHSA-N |
SMILES isomérico |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])SCC(C(=O)O)N |
SMILES canónico |
C(CSCC(C(=O)O)N)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)
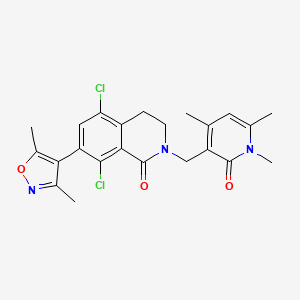
![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
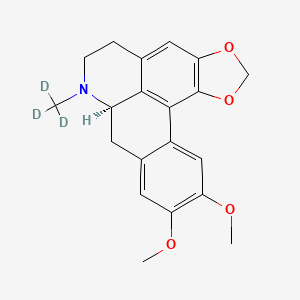
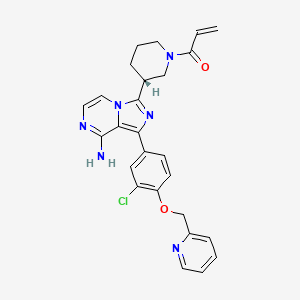


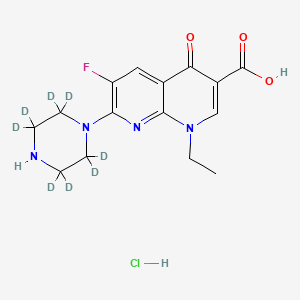
![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
